CCK-A receptor inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

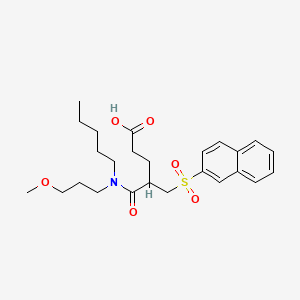

C25H35NO6S |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid |

InChI |

InChI=1S/C25H35NO6S/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28) |

InChI Key |

BBFYYYDDMZMPLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of CCK-A Receptor Inhibitor 1

This technical guide provides a comprehensive overview of the synthesis and characterization of CCK-A Receptor Inhibitor 1, a naphthyl sulfone derivative identified as a potent antagonist of the cholecystokinin-A (CCK-A) receptor.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the study of CCK-A receptor pharmacology and the development of related therapeutic agents.

Introduction to this compound

This compound is a non-peptide small molecule that demonstrates significant inhibitory activity at the CCK-A receptor, with a reported half-maximal inhibitory concentration (IC50) of 340 nM.[1][3] Structurally, it is a naphthyl sulfone derivative, a class of compounds explored for their potential as CCK-A receptor antagonists.[1][2] The CCK-A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling, making it a target of interest for conditions such as gastrointestinal disorders and obesity.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 137004-80-9 | [1] |

| Molecular Formula | C25H35NO6S | [1][3] |

| Molecular Weight | 477.61 g/mol | [1][3] |

| Chemical Name | 4-(N-(3-Methoxypropyl)-N-pentylcarbamoyl)-4-((naphthalen-1-ylsulfonyl)methyl)butanoic acid | N/A |

| IC50 | 340 nM (for CCK-A Receptor) | [1][3] |

| Solubility | Soluble in DMSO | [1] |

Synthesis of this compound

Representative Synthetic Scheme

A plausible synthetic route would involve the formation of the sulfone core, followed by the elaboration of the side chains. Key reactions would include the alkylation of a naphthylthiol, oxidation to the sulfone, and subsequent amide and carboxylic acid functional group introductions.

Experimental Protocol (Representative)

Step 1: Synthesis of the Naphthyl Sulfone Core

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve naphthalene-1-thiol in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture for 30 minutes to an hour to ensure complete formation of the thiolate.

-

Alkylation: To the thiolate solution, add an appropriate alkyl halide containing a protected carboxylic acid or a precursor functional group. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting sulfide by column chromatography on silica gel.

Step 2: Oxidation to the Sulfone

-

Reaction Setup: Dissolve the purified sulfide in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Oxidation: Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, at 0°C. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent. If using m-CPBA, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude sulfone by recrystallization or column chromatography.

Step 3: Elaboration of the Side Chains and Final Product Formation

This phase of the synthesis would involve standard organic chemistry techniques to introduce the N-(3-methoxypropyl)-N-pentylcarbamoyl and butanoic acid moieties, likely through a series of protection/deprotection, amidation, and hydrolysis steps.

Characterization of this compound

The characterization of a novel receptor antagonist like this compound involves determining its binding affinity for the target receptor and assessing its functional effect on receptor signaling.

Radioligand Binding Assay for Affinity Determination

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound.[7] This assay measures the ability of the unlabeled inhibitor to displace a radiolabeled ligand from the CCK-A receptor.

Table 2: Summary of Radioligand Binding Assay Parameters

| Parameter | Description | Typical Value/Condition |

| Receptor Source | Membranes from cells stably expressing the human CCK-A receptor (e.g., CHO-CCK1R) | N/A |

| Radioligand | [125I]CCK-8 or other high-affinity CCK-A receptor radioligand | ~25-50 pM |

| Incubation Buffer | e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4 | N/A |

| Incubation Time | 60-120 minutes | N/A |

| Incubation Temperature | 25°C or 37°C | N/A |

| Non-specific Binding | Determined in the presence of a high concentration of a non-radiolabeled CCK-A agonist (e.g., 1 µM CCK-8) | N/A |

| Data Analysis | Non-linear regression (sigmoidal dose-response) to determine IC50, followed by Cheng-Prusoff equation to calculate Ki | N/A |

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCK-A receptor. Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.

-

Incubation: Add the membrane preparation to initiate the binding reaction and incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Measurement

The CCK-A receptor is a Gq-coupled GPCR, and its activation leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[8] A calcium flux assay can therefore be used to measure the functional antagonist activity of this compound.

Table 3: Summary of Calcium Flux Assay Parameters

| Parameter | Description | Typical Value/Condition |

| Cell Line | Cells stably expressing the human CCK-A receptor (e.g., HEK293 or CHO cells) | N/A |

| Calcium Indicator Dye | Fluo-4 AM, Fura-2 AM, or similar calcium-sensitive dyes | N/A |

| Agonist | CCK-8 (at a concentration that elicits a sub-maximal response, e.g., EC80) | N/A |

| Assay Buffer | Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES | N/A |

| Instrumentation | Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation) | N/A |

| Data Analysis | Measure the inhibition of the agonist-induced calcium signal and determine the IC50 of the antagonist | N/A |

Experimental Protocol:

-

Cell Plating: Seed cells expressing the CCK-A receptor into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject a solution of the CCK-A agonist (CCK-8) into each well. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. The ability of this compound to reduce the agonist-induced fluorescence signal is a measure of its antagonist activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the functional IC50.

Signaling Pathways and Experimental Workflows

CCK-A Receptor Signaling Pathway

The binding of the endogenous agonist, cholecystokinin (CCK), to the CCK-A receptor initiates a cascade of intracellular events. The primary pathway involves the activation of a Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological responses associated with CCK-A receptor activation.

References

- 1. The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. bms.kr [bms.kr]

A Technical Guide to the Structure-Activity Relationship of CCK-A Receptor Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) for inhibitors of the Cholecystokinin-A (CCK-A) receptor, also known as the CCK1 receptor. The CCK-A receptor, a G-protein coupled receptor (GPCR), is a significant therapeutic target due to its role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastrointestinal motility.[1][2][3][4] Understanding the intricate relationship between the chemical structure of a compound and its ability to inhibit this receptor is paramount for the rational design of novel therapeutics for conditions such as gastrointestinal disorders, obesity, and certain types of cancer.[5][6][7]

Overview of CCK-A Receptor and its Signaling Pathway

The CCK-A receptor is primarily located in peripheral tissues, including the pancreas, gallbladder, and specific regions of the central nervous system.[1][2] It exhibits high affinity for sulfated cholecystokinin peptides, such as CCK-8.[8] Upon binding of an agonist like CCK, the CCK-A receptor, which is coupled to Gq/11 proteins, activates the Phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), culminating in a physiological response.[9][10]

References

- 1. adooq.com [adooq.com]

- 2. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]

- 3. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 4. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 10. innoprot.com [innoprot.com]

An In-depth Technical Guide on the Mechanism of Action of Devazepide, a CCK-A Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Devazepide, a potent and selective antagonist of the Cholecystokinin-A (CCK-A) receptor. This document details its binding characteristics, impact on downstream signaling pathways, and includes relevant quantitative data and experimental protocols.

Core Mechanism of Action

Devazepide, also known as L-364,718 or MK-329, is a non-peptide antagonist that selectively targets the CCK-A receptor.[1] It functions as a competitive antagonist, binding to the receptor and preventing the physiological actions of cholecystokinin (CCK).[2] The CCK-A receptor, predominantly found in peripheral tissues such as the gallbladder, pancreas, and small intestine, is a G protein-coupled receptor (GPCR) that plays a crucial role in various gastrointestinal functions.[1][3]

Upon binding to the CCK-A receptor, Devazepide inhibits CCK-induced downstream signaling.[1] Structural studies have revealed that Devazepide binds within a pocket formed by helices II-VII and extracellular loops 2 and 3 of the receptor. Key interactions include hydrogen bonds with residue N333 and a π–cation interaction with R336, which are critical for its high affinity.[4] By occupying this binding site, Devazepide prevents the conformational changes necessary for receptor activation and subsequent G-protein coupling.

Downstream Signaling Pathways

The CCK-A receptor primarily couples to Gq and Gs G-proteins.[5] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[6][8]

Devazepide, by blocking the CCK-A receptor, effectively inhibits these signaling cascades. This blockade prevents CCK-induced effects such as gallbladder contraction, pancreatic enzyme secretion, and insulin secretion.[1][8]

Visualization of the Signaling Pathway

The following diagram illustrates the CCK-A receptor signaling pathway and the inhibitory action of Devazepide.

Quantitative Data

The following tables summarize key quantitative data for Devazepide.

Table 1: Binding Affinity of Devazepide

| Parameter | Species/Tissue | Value | Reference |

|---|---|---|---|

| IC50 | Rat Pancreas | 81 pM | [2] |

| IC50 | Bovine Gallbladder | 45 pM | [2] |

| IC50 | Guinea Pig Brain | 245 nM |[2] |

Table 2: In Vitro and In Vivo Effects

| Effect | Model | Dose/Concentration | Result | Reference |

|---|---|---|---|---|

| Inhibition of Cell Growth | Ewing Tumor Cells (in vitro) | 10 µM | 85-88% inhibition | [9] |

| Reduction of Tumor Growth | Mouse Xenograft (Ewing Tumor) | Not specified | 40% reduction | [9] |

| Antagonism of CCK-8 Anorectic Effect | Rats | 0.03 µmol/kg (IP) | Significant reversal | [10] |

| Impairment of Conditioned Reward | Rats | 0.1 mg/kg | Blocked acquisition |[11] |

Experimental Protocols

1. Radioligand Binding Assay

This protocol is used to determine the binding affinity of Devazepide for the CCK-A receptor.[12][13]

-

Cell/Membrane Preparation:

-

Culture cells expressing the CCK-A receptor to 80-85% confluency.[14]

-

For membrane preparations, homogenize cells or tissues in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[15]

-

Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[15]

-

-

Assay Procedure:

-

In a 96-well plate, add the cell/membrane preparation, a fixed concentration of a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8), and varying concentrations of unlabeled Devazepide.[14][15]

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[15]

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.[13]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.[15]

-

Quantify the radioactivity on the filters using a scintillation counter.[14]

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled CCK.[14]

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the Devazepide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.[15]

-

2. Calcium Mobilization Assay

This functional assay measures the ability of Devazepide to inhibit CCK-induced intracellular calcium release.[16][17]

-

Cell Preparation:

-

Plate cells expressing the CCK-A receptor in a 96-well plate and allow them to attach overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.[17]

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of Devazepide to the wells and incubate for a short period.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Add a fixed concentration of CCK-8 to stimulate the cells and immediately begin recording fluorescence intensity over time.[17]

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of Devazepide.

-

Plot the response as a percentage of the maximal CCK-8 response against the logarithm of the Devazepide concentration to determine the IC50 for inhibition of calcium mobilization.

-

References

- 1. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]

- 11. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Receptor binding assays [bio-protocol.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

"CCK-A receptor inhibitor 1" binding affinity and kinetics

An In-depth Technical Guide to the Binding Affinity and Kinetics of a Cholecystokinin-A (CCK-A) Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of a specific cholecystokinin-A (CCK-A) receptor antagonist, referred to as "CCK-A receptor inhibitor 1". The document details its binding affinity, discusses the principles of binding kinetics, outlines relevant experimental protocols, and illustrates the associated signaling pathways.

Introduction to the CCK-A Receptor and its Inhibitors

The cholecystokinin-A (CCK-A) receptor, also known as CCK1, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1][2] Primarily located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract, it is also found in specific regions of the central nervous system.[1] The CCK-A receptor is a key mediator of pancreatic enzyme secretion, gallbladder contraction, and gastric emptying.[2] Consequently, potent and selective antagonists of the CCK-A receptor are valuable tools for studying its physiological functions and hold therapeutic potential for various gastrointestinal disorders.[1][3]

"this compound" is a non-peptide, naphthyl sulfone derivative that has been identified as an antagonist of the CCK-A receptor.[4][5][6][7] This guide will delve into the specifics of its interaction with the receptor.

Binding Affinity and Kinetics

The interaction of an inhibitor with its target receptor is characterized by its binding affinity and kinetics. Affinity describes the strength of the binding at equilibrium, while kinetics describes the rates of association and dissociation.

Binding Affinity of this compound

The binding affinity of "this compound" for the CCK-A receptor has been determined, and is presented in Table 1. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound | Parameter | Value | Receptor Source |

| This compound | IC50 | 340 nM | Not Specified |

| Table 1: Binding Affinity of this compound.[4][5][6][7] |

Binding Kinetics

Binding kinetics provide a more dynamic picture of the drug-receptor interaction, detailing the rate at which the inhibitor binds to the receptor (association rate constant, k_on_) and the rate at which it dissociates (dissociation rate constant, k_off_). These parameters are crucial for understanding the duration of action and the potential for insurmountable antagonism.

Specific kinetic data (k_on_ and k_off_) for "this compound" are not publicly available at this time. However, to provide context, Table 2 includes binding affinity data for other well-characterized non-peptide CCK-A receptor antagonists. It is important to note that one of these, loxiglumide, has been observed to be in a slowly dissociating state, suggesting a low k_off_ value.[8]

| Compound | Parameter | Value | Receptor Source |

| Devazepide | IC50 | 81 pM | Rat Pancreatic CCK |

| Devazepide | IC50 | 45 pM | Bovine Gallbladder CCK |

| Devazepide | IC50 | 245 nM | Guinea Pig Brain CCK |

| Loxiglumide | pA2 | ~7.0 | Isolated Human Gallbladder |

| Table 2: Comparative Binding Affinities of Other Non-Peptide CCK-A Receptor Antagonists.[9][10] |

Experimental Protocols

The determination of binding affinity and kinetics relies on robust experimental methodologies. The following sections detail a representative protocol for a competitive radioligand binding assay, a common method for determining IC50 values, and an overview of Surface Plasmon Resonance (SPR) for kinetic analysis.

Competitive Radioligand Binding Assay

This protocol is a synthesized representation of standard methods for determining the binding affinity of a test compound for the CCK-A receptor.

Objective: To determine the IC50 value of "this compound" by measuring its ability to compete with a radiolabeled ligand for binding to the CCK-A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human CCK-A receptor.

-

Radioligand: A high-affinity CCK-A receptor radioligand (e.g., [3H]devazepide or [125I]CCK-8).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled CCK-A receptor antagonist (e.g., devazepide).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Workflow Diagram:

Caption: Experimental workflow for a competitive radioligand binding assay.

Procedure:

-

Preparation:

-

Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

-

Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd value.

-

Prepare serial dilutions of "this compound" in assay buffer.

-

-

Incubation:

-

In a 96-well plate, add the receptor membranes, the radioligand, and varying concentrations of the test compound.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a saturating concentration of the unlabeled control antagonist.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that can measure the real-time binding of an analyte (e.g., an inhibitor) to a ligand (e.g., the receptor) immobilized on a sensor chip. This method allows for the direct determination of both k_on_ and k_off_. While a detailed protocol is beyond the scope of this guide, the general principle involves immobilizing the purified and stabilized CCK-A receptor on a sensor chip and then flowing different concentrations of the inhibitor over the surface. The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is monitored over time to generate association and dissociation curves.

CCK-A Receptor Signaling Pathways

The CCK-A receptor, upon agonist binding, undergoes a conformational change that allows it to activate intracellular signaling cascades. The primary signaling pathway involves coupling to Gq proteins. However, evidence also suggests coupling to Gs and the activation of other downstream effectors.

Caption: CCK-A receptor signaling pathways and the point of action for an antagonist.

Pathway Description:

-

Primary Gq Pathway: Upon agonist binding, the CCK-A receptor primarily couples to Gq proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and the elevated calcium, along with DAG, activates protein kinase C (PKC).

-

Alternative Gs Pathway: The CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates protein kinase A (PKA).

-

Other Downstream Effectors: The CCK-A receptor has been shown to activate other important signaling molecules, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK) and the PI3K/AKT pathway. These pathways are critical in regulating cell growth, proliferation, and survival.

"this compound" acts by competitively binding to the CCK-A receptor, thereby preventing the binding of the endogenous agonist CCK and inhibiting the initiation of these downstream signaling cascades.[1]

References

- 1. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 3. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kinetics of nonpeptide antagonist binding to the human gonadotropin-releasing hormone receptor: Implications for structure-activity relationships and insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | cholecystokinin | TargetMol [targetmol.com]

- 7. glpbio.com [glpbio.com]

- 8. Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physiological Role of the Cholecystokinin-A (CCK-A) Receptor in Satiety

Executive Summary

Cholecystokinin (CCK) is a crucial gut-derived peptide hormone that plays a pivotal role in the short-term regulation of food intake, acting as a key physiological satiety signal.[1][2] Its effects are predominantly mediated through the cholecystokinin-A (CCK-A) receptor, also known as the CCK1 receptor, a G protein-coupled receptor (GPCR) found in high density on peripheral vagal afferent neurons.[2][3][4] Upon binding CCK, the CCK-A receptor initiates a cascade of intracellular signaling events that transmit satiety information to the hindbrain, ultimately leading to meal termination.[1][5] Understanding the intricate mechanisms of CCK-A receptor function is paramount for developing novel therapeutic strategies targeting obesity and eating disorders. This document provides a comprehensive technical overview of the CCK-A receptor's physiological role in satiety, detailing its mechanism of action, downstream signaling pathways, and the experimental evidence supporting its function.

Mechanism of Action: From Gut to Brain

The satiety-inducing action of CCK is initiated by the ingestion of nutrients, particularly fats and proteins, which stimulate its release from enteroendocrine I-cells in the proximal small intestine.[4][6]

-

CCK Release and Paracrine Action : Released CCK acts locally in a paracrine fashion on CCK-A receptors expressed on the terminals of vagal afferent fibers that innervate the stomach and duodenum.[4][5][7] This paracrine mode of action is considered the primary physiological pathway for CCK-induced satiety.[4]

-

Vagal Afferent Activation : The binding of CCK to these receptors depolarizes the vagal afferent neurons, generating action potentials.[5] These electrical signals are then transmitted to the hindbrain.

-

Central Processing : The vagal afferent signals terminate in the nucleus of the solitary tract (NTS) in the hindbrain.[1] The NTS integrates this information, leading to the conscious sensation of fullness and the subsequent decision to stop eating.[1] Activation of NMDA-type glutamate receptors in the hindbrain is a necessary step for CCK to exert its food intake-reducing effects.[8][9]

This gut-brain signaling axis is a fundamental component of short-term appetite control.

Intracellular Signaling Pathways

The CCK-A receptor is a classic GPCR that couples to multiple G proteins, primarily Gq and Gs, to initiate complex intracellular signaling cascades.[10][11] This dual signaling capacity allows for a nuanced and robust cellular response to CCK.

-

Gq/11 Pathway : Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Gs Pathway : Activation of the Gs protein stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[10] PKA can phosphorylate various targets, including ion channels.[3][10]

The combined action of these pathways leads to an increase in intracellular Ca²⁺ concentration, both through release from internal stores and influx through L-type voltage-dependent Ca²⁺ channels, which is a critical event for neuronal activation.[10][13] Studies in isolated nodose ganglion cells show that low (pM) concentrations of CCK evoke Ca²⁺ oscillations, while higher (nM) concentrations elicit a sustained Ca²⁺ plateau, suggesting different affinity states of the receptor mediate distinct signaling patterns.[13]

Quantitative Data from Key Satiety Experiments

The role of the CCK-A receptor in satiety is substantiated by extensive pharmacological and genetic studies. Administration of CCK reduces food intake, an effect that is blocked by CCK-A receptor antagonists and absent in animals lacking the receptor.

Table 1: Effect of Exogenous CCK-8 on Food Intake in Wild-Type vs. CCK-A Receptor Knockout (CCK-AR-/-) Mice

| CCK-8 Dose (µg/kg BW) | Mean Food Intake (ml) in Wild-Type Mice (±SEM) | % Inhibition vs. Saline | Mean Food Intake (ml) in CCK-AR-/- Mice (±SEM) | % Inhibition vs. Saline |

| 0 (Saline) | 1.0 ± 0.1 | - | 1.1 ± 0.1 | - |

| 1 | 0.6 ± 0.1 | 40% | 1.0 ± 0.1 | 9% |

| 10 | 0.3 ± 0.1 | 70% | 1.1 ± 0.1 | 0% |

| 30 | 0.1 ± 0.05 | 90% | 1.0 ± 0.1 | 9% |

| Data are for a 15-minute cumulative intake of a liquid diet. Significance vs. saline: P < 0.05, **P < 0.01. Data synthesized from Kopin et al., JCI, 1999.[14] |

Table 2: Effect of CCK-A Receptor Antagonists on Food Intake

| Study Species | Antagonist | Antagonist Dose (µg/kg) | Effect on Food Intake | Key Finding | Reference |

| Rat | L-364,718 (Devazepide) | 10-100 | Dose-dependently blocked CCK-induced intake inhibition. | CCK's satiety effect is mediated by type A receptors. | Reidelberger et al., 1992[15][16] |

| Rat | L-364,718 (Devazepide) | 32 & 100 | Significantly increased glucose intake alone. | Endogenous CCK tonically contributes to satiety. | Reidelberger et al., 1992[16] |

| Human | Loxiglumide | 10 mg/kg/h (IV) | No significant increase in food intake. | In this study, blocking CCK-A receptors did not affect satiety in lean or obese women. | Lieverse et al., 1995[17] |

| Human | Loxiglumide | 22 µmol/kg/h (IV) | 10% significant increase in calorie intake. | Supports the role of endogenous CCK as a physiological satiety factor in humans. | Lieverse et al., 1993[18] |

Note: The conflicting results in human studies with loxiglumide highlight the complexity of appetite regulation and potential differences in experimental conditions.

Detailed Methodologies for Key Experiments

Reproducible and rigorous experimental design is critical for studying the CCK-A receptor's role in satiety. Below are summarized protocols for common experimental approaches.

In Vivo Food Intake Studies in Rodents

This protocol assesses the effect of exogenous compounds on short-term food consumption.

Protocol Steps:

-

Animal Preparation : Male mice (e.g., 129/SvEv) or rats are individually housed and acclimated to the experimental conditions and diet (e.g., chocolate-flavored Ensure or a high-fat diet) to ensure stable baseline intake.[14]

-

Fasting : Animals are typically fasted overnight (12-18 hours) to ensure they are motivated to eat, but have ad libitum access to water.[14]

-

Drug Administration : Test compounds are administered, commonly via intraperitoneal (IP) injection.[14][15] A typical design includes a vehicle control (e.g., saline), a CCK agonist (e.g., CCK-8, 1-30 µg/kg), a CCK-A antagonist (e.g., L-364,718, 10-100 µg/kg), and a co-administration group to test for blockade of the agonist effect.[14][15]

-

Measurement of Food Intake : Immediately after injection, animals are presented with a pre-weighed amount of the test diet.[14] The amount consumed is measured at specific time points (e.g., 15, 30, 60, and 120 minutes) by weighing the remaining food.

-

Data Analysis : Food intake is calculated and expressed as ml or g consumed. Data are analyzed using appropriate statistical tests, such as ANOVA followed by post-hoc tests, to compare different treatment groups.

Calcium Imaging of Vagal Afferent Neurons

This in vitro technique directly visualizes the response of primary sensory neurons to CCK-A receptor activation.

Protocol Steps:

-

Neuron Dissociation : Nodose ganglia, which contain the cell bodies of vagal afferent neurons, are dissected from rats.[3] The ganglia are enzymatically and mechanically dissociated to yield a single-cell suspension.

-

Cell Culture : Neurons are plated on coated coverslips and cultured for a short period (e.g., 24-48 hours).

-

Fluorescent Dye Loading : Cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM. The dye's fluorescence properties change upon binding to Ca²⁺.

-

Imaging and Stimulation : Coverslips are mounted on an inverted microscope equipped for fluorescence imaging. A baseline fluorescence is recorded before cells are perfused with solutions containing CCK-8 (e.g., 10 pM to 1 nM) or other test compounds.[13]

-

Data Acquisition and Analysis : Changes in intracellular Ca²⁺ concentration are measured by recording the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 340/380 nm for Fura-2).[19] The magnitude, duration, and pattern (e.g., transient, sustained, or oscillatory) of the Ca²⁺ response are analyzed to characterize the receptor's signaling properties.[13]

Western Blot Analysis for Receptor Expression and Signaling

Western blotting is used to detect the presence of the CCK-A receptor protein in tissue homogenates and to study downstream signaling events (e.g., protein phosphorylation).

Protocol Steps:

-

Tissue Preparation : Tissue of interest (e.g., nodose ganglia, hindbrain) is rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.[20]

-

Protein Quantification : The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting :

-

The membrane is blocked with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the CCK-A receptor or a downstream signaling protein (e.g., anti-pERK).[8][21][22]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection : The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager. The band intensity corresponds to the amount of target protein.[22]

Immunohistochemistry (IHC) for Receptor Localization

IHC allows for the visualization of the CCK-A receptor protein within its native tissue architecture, revealing its specific cellular and subcellular location.

Protocol Steps:

-

Tissue Preparation : Animals are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The tissue of interest (e.g., gastrointestinal tract, brain) is dissected, post-fixed, and processed for either frozen or paraffin-embedded sectioning.[23][24]

-

Sectioning : The tissue is cut into thin sections (e.g., 5-20 µm) using a cryostat or microtome and mounted on microscope slides.

-

Antigen Retrieval : For paraffin sections, slides are heated in a retrieval buffer to unmask the antigenic epitope.[23]

-

Immunostaining :

-

Sections are permeabilized (if necessary) and blocked to prevent non-specific binding.

-

Slides are incubated with a specific primary antibody against the CCK-A receptor.[25]

-

After washing, a labeled secondary antibody (e.g., fluorescent- or enzyme-conjugated) is applied.

-

-

Visualization : For fluorescent IHC, slides are viewed with a fluorescence microscope. For chromogenic IHC, a substrate is added to produce a colored precipitate, which is then viewed with a light microscope.[24] This allows for precise localization of the receptor, for example, to the membranes of myenteric ganglion cells or chief cells in the gastric mucosa.[25]

Conclusion and Future Directions

The cholecystokinin-A receptor is unequivocally a central player in the physiological control of short-term satiety.[14][26] Its activation by endogenously released CCK initiates a well-defined gut-brain signaling pathway that culminates in meal termination. While its role in short-term food intake is well-established, its utility as a long-term anti-obesity target has been challenging, partly due to the short half-life of CCK and potential for compensatory eating behaviors.[14][27]

Future research and drug development efforts may focus on:

-

Biased Agonists : Developing ligands that selectively activate satiety-promoting signaling pathways while avoiding those that may cause side effects.[11]

-

Positive Allosteric Modulators (PAMs) : Creating compounds that enhance the effect of endogenous CCK only when it is naturally released during a meal, offering a more physiological and potentially safer therapeutic window.[27]

-

Combination Therapies : Exploring the synergistic effects of CCK-A receptor agonists with other appetite-regulating hormones like amylin or GLP-1.[11]

A continued in-depth understanding of CCK-A receptor physiology and pharmacology remains a promising avenue for addressing the complex challenge of obesity.

References

- 1. Role of cholecystokinin in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The role of cholecystokinin receptors in the short-term control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. CCK-Induced Reduction of Food Intake and Hindbrain MAPK Signaling Are Mediated by NMDA Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reduction of food intake by cholecystokinin requires activation of hindbrain NMDA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of CCK to activate central vagal afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein kinase C-mediated inhibition of transmembrane signalling through CCK(A) and CCK(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of CCK(A) receptor affinity states and Ca(2+) signal transduction in vagal nodose ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JCI - The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight [jci.org]

- 15. Blockade of type A, not type B, CCK receptors attenuates satiety actions of exogenous and endogenous CCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Satiety effects of the type A CCK receptor antagonist loxiglumide in lean and obese women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 24. bosterbio.com [bosterbio.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics [frontiersin.org]

CCK-A receptor signaling pathways

An In-depth Technical Guide to Cholecystokinin-A (CCK-A) Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cholecystokinin-A (CCK-A) receptor, also known as CCK1R, is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, satiety, and gastrointestinal motility.[1][2] As a key regulator of digestive functions and a potential therapeutic target for metabolic diseases, a thorough understanding of its signaling mechanisms is crucial for drug discovery and development.[3] This technical guide provides a comprehensive overview of the core signaling pathways initiated by the CCK-A receptor, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate comparative analysis.

Core Signaling Pathways

The CCK-A receptor exhibits signaling promiscuity, coupling to multiple G protein subtypes, primarily Gq/11, Gs, and to a lesser extent, Gi. This pleiotropic coupling allows for the activation of a diverse array of downstream intracellular signaling cascades.[3][4][5] Additionally, the CCK-A receptor can signal through β-arrestin-dependent pathways.

Gq/11-Mediated Pathway

The canonical and predominant signaling pathway for the CCK-A receptor is mediated through the Gq/11 family of G proteins.[6] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] The subsequent increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates a multitude of downstream targets, leading to various cellular responses.[8]

Gs-Mediated Pathway

The CCK-A receptor can also couple to the stimulatory G protein, Gs.[9] Upon activation, the α-subunit of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7] cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA then phosphorylates various downstream substrates, including transcription factors, to modulate gene expression and other cellular functions.[7]

β-Arrestin-Mediated Pathway

Following agonist binding and GPCR kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestins can be recruited to the CCK-A receptor.[10] This recruitment can lead to receptor desensitization and internalization.[10] Furthermore, β-arrestin can act as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinases (ERK1/2).[10]

Quantitative Data

The following tables summarize key quantitative parameters for CCK-A receptor ligands and their signaling outputs.

Table 1: Ligand Binding Affinities (Ki) for CCK-A Receptor

| Ligand | Ki (nM) | Species/System | Reference |

| CCK-8 | ~0.6-1 | Not specified | [11] |

| Devazepide | ~0.1 (pKB 9.98) | Guinea-pig | [12] |

| Lorglumide | ~25.7 (pKB 7.59) | Guinea-pig | [12] |

| Loxiglumide | ~85.1 (pKB 7.07) | Guinea-pig | [12] |

Table 2: Agonist Potencies (EC50) for CCK-A Receptor-Mediated Signaling

| Agonist | Signaling Pathway | EC50 (nM) | Species/System | Reference |

| CCK-8s | Gq (Ca2+ mobilization) | ~1000-fold more potent than Gs | HEK293s cells | [9] |

| CCK-8s | Gs (cAMP production) | - | HEK293s cells | [9] |

| CCK-8 | Ileum Contraction | 0.207 | Guinea-pig | [13] |

Experimental Protocols

Detailed methodologies for key experiments used to study CCK-A receptor signaling are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors, or the inhibitory constant (Ki) of a competing ligand.

Methodology:

-

Cell Culture and Membrane Preparation: Culture cells expressing the CCK-A receptor. Harvest cells and homogenize in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.[14][15]

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled ligand (e.g., [³H]devazepide) and varying concentrations of the unlabeled competitor drug. For saturation binding, use increasing concentrations of the radioligand.[14][16]

-

Separation: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[1]

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[1]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[14]

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to determine Ki or Kd and Bmax values.[16]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.

Methodology:

-

Cell Seeding: Seed cells expressing the CCK-A receptor into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[17][18]

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.[19]

-

Agonist Addition: Prepare a plate with various concentrations of the CCK-A receptor agonist.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to add the agonist to the cell plate and simultaneously measure the fluorescence intensity over time.[17][19]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[18]

cAMP Assay

This assay quantifies the amount of cyclic AMP produced upon activation of the Gs pathway.

Methodology:

-

Cell Treatment: Culture cells expressing the CCK-A receptor in a multi-well plate. Treat the cells with the agonist of interest in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[20]

-

Cell Lysis: Lyse the cells using a lysis buffer provided with the assay kit to release the intracellular cAMP.[21]

-

Competitive Immunoassay: Perform a competitive immunoassay. In a typical format, the cAMP from the cell lysate competes with a labeled cAMP conjugate (e.g., HRP- or fluorophore-labeled) for binding to a limited amount of anti-cAMP antibody.[22][23]

-

Signal Detection: After incubation and washing steps, a substrate is added, and the resulting signal (e.g., colorimetric, fluorescent, or luminescent) is measured using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.[21][23]

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Quantify the cAMP levels in the samples by interpolating their signals on the standard curve.[22]

ERK Phosphorylation Western Blot

This method is used to detect the activation of the ERK MAP kinase pathway, which can be downstream of both G protein and β-arrestin signaling.

Methodology:

-

Cell Treatment and Lysis: Treat cells expressing the CCK-A receptor with the agonist for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[24][25]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[27]

-

Blocking: Block the membrane with a solution such as 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[26]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).[24][26]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[26]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[25]

-

Reprobing: Strip the membrane and reprobe with an antibody against total ERK to serve as a loading control.[8][24]

Conclusion

The CCK-A receptor activates a complex and multifaceted network of intracellular signaling pathways. A detailed understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the scientific community engaged in GPCR research and the development of novel therapeutics targeting the CCK-A receptor. This guide provides a foundational resource to aid in these endeavors.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]

- 3. bu.edu [bu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. columbia.edu [columbia.edu]

- 11. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mesoscale.com [mesoscale.com]

- 21. assets.fishersci.com [assets.fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. abcam.com [abcam.com]

- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubcompare.ai [pubcompare.ai]

- 26. 3.4. Western Blotting and Detection [bio-protocol.org]

- 27. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Hydrophobic Sidechains of CCK-A Receptor Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the hydrophobic sidechains of "CCK-A receptor inhibitor 1," a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. This document details the quantitative analysis of its structure-activity relationship, the experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, also identified as Compound 7c in the original synthesizing literature, is a naphthyl sulfone derivative that demonstrates significant inhibitory activity against the CCK-A receptor with a reported IC50 of 340 nM[1][2]. The CCK-A receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. Its modulation has been a therapeutic target for digestive disorders and appetite control. The inhibitory potency of this compound is notably attributed to its distinct hydrophobic sidechains, the focus of this guide.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Compound Name | This compound (Compound 7c) | [2] |

| CAS Number | 137004-80-9 | [3][4] |

| Molecular Formula | C25H35NO6S | [2] |

| Molecular Weight | 477.61 g/mol | [2] |

| Chemical Class | Naphthyl sulfone derivative | [2][4] |

| Target | Cholecystokinin-A (CCK-A) Receptor | [1][2] |

| Inhibitory Potency (IC50) | 340 nM | [1][2] |

Analysis of Hydrophobic Sidechains

The chemical structure of this compound reveals several sidechains that contribute to its overall hydrophobicity and, consequently, its binding affinity to the CCK-A receptor. The key hydrophobic moieties are:

-

Naphthyl Group: This large, bicyclic aromatic system is a major contributor to the molecule's hydrophobicity, likely engaging in π-π stacking or hydrophobic interactions within the receptor's binding pocket.

-

Dipentylamino Group: The two pentyl chains attached to the amide nitrogen provide significant lipophilicity. Structure-activity relationship (SAR) studies on related compounds have shown that the length and branching of these alkyl chains are critical for potent CCK-A antagonism.

-

Propoxy Group: The propoxy group attached to the pentylamino side chain further enhances the hydrophobic character of that region of the molecule.

The strategic placement of these hydrophobic groups is crucial for the inhibitor's ability to occupy the lipophilic pockets within the transmembrane domains of the CCK-A receptor, thereby preventing the binding of the endogenous ligand, cholecystokinin (CCK).

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of this compound.

Synthesis of this compound (Compound 7c)

The synthesis of this compound is a multi-step process that involves the formation of the core naphthyl sulfone structure followed by the addition of the amide side chain. A generalized synthetic scheme is as follows:

-

Preparation of the Naphthyl Sulfone Precursor: The synthesis typically starts with the reaction of a substituted naphthalene with a sulfur-containing reagent to form the naphthyl sulfonyl chloride.

-

Coupling with an Amino Acid Derivative: The naphthyl sulfonyl chloride is then reacted with an appropriate amino acid ester to form the sulfonamide linkage.

-

Amide Formation: The carboxylic acid of the amino acid moiety is activated and then coupled with N,N-dipentyl-3-aminopropanol to introduce the dipentylamino and propoxy sidechains.

-

Final Deprotection: Any protecting groups used during the synthesis are removed to yield the final compound, this compound.

Detailed, step-by-step synthetic procedures and characterization data (NMR, Mass Spectrometry, etc.) would be found in the original publication by Ajisawa et al. (1996) in Yakugaku Zasshi.

CCK-A Receptor Binding Assay (IC50 Determination)

The inhibitory potency of this compound is determined using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing the CCK-A receptor (e.g., rat pancreatic membranes).

-

Radioligand: [125I]CCK-8 or a similar high-affinity radiolabeled CCK-A agonist.

-

This compound (Compound 7c) at various concentrations.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and a small percentage of bovine serum albumin (BSA).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, a fixed amount of the CCK-A receptor membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled inhibitor (this compound).

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or beta scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the inhibitor. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the specifically bound radioligand.

Visualizations

CCK-A Receptor Signaling Pathway

The CCK-A receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like CCK, it initiates a signaling cascade that leads to an increase in intracellular calcium.

Caption: CCK-A Receptor Gq Signaling Pathway and Point of Inhibition.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.

Caption: Workflow for Determining the IC50 of a CCK-A Receptor Inhibitor.

Conclusion

The hydrophobic sidechains of this compound, particularly the naphthyl and dipentylamino moieties, are integral to its potent inhibitory activity. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers in the field of drug discovery and development targeting the CCK-A receptor. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual framework for further investigation and development of novel CCK-A receptor antagonists.

References

A Technical Guide to Cholecystokinin A Receptor (CCKAR) Function in Pancreatic Acinar Cells

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

The cholecystokinin A receptor (CCKAR), also known as CCK1R, is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the physiological functions of pancreatic acinar cells.[1][2] These cells are the primary functional units of the exocrine pancreas, responsible for synthesizing, storing, and secreting a wide array of digestive enzymes.[3] Upon stimulation by its principal ligand, the hormone cholecystokinin (CCK), the CCKAR initiates a complex network of intracellular signaling cascades.[4] These pathways meticulously control not only the primary function of enzyme secretion via exocytosis but also modulate other vital cellular processes, including protein synthesis, gene expression, and cytoskeletal organization.[4][5]

This technical guide provides an in-depth examination of CCKAR function in pancreatic acinar cells, focusing on its signaling mechanisms, functional outcomes, and the experimental methodologies used for its study. It is designed to serve as a comprehensive resource for professionals engaged in gastrointestinal research and drug development.

Receptor Characteristics and Ligand Binding

The CCKAR in rodent pancreatic acini has been extensively characterized. It exists in at least two different affinity states: a high-affinity state and a low-affinity state, which appear to be coupled to distinct cellular responses.[6] Low, physiological concentrations of CCK primarily occupy the high-affinity receptors to stimulate enzyme secretion, while higher, supraphysiological concentrations engage low-affinity receptors, leading to an inhibition of secretion.[7][8] The binding affinity of CCK and its analogs to pancreatic membranes has been quantified in several studies.

Table 1: Quantitative Binding Characteristics of CCK Receptors in Pancreatic Tissue

| Preparation | Ligand/Antagonist | Affinity (Kd) | Species | Reference |

|---|---|---|---|---|

| Purified Mouse Pancreatic Acini Membranes | CCK8 | 1.8 nM | Mouse | [9] |

| Rat Pancreatic Acini | CCK-8 (High-affinity site) | 0.68 nM | Rat | [6] |

| Rat Pancreatic Acini | CCK-8 (Low-affinity site) | 656 nM | Rat | [6] |

| Human Pancreas | CCK | 0.11 nmol/L | Human | [10] |

| Human Pancreas | L365,260 (CCK-B Antagonist) | 0.18 nmol/L | Human | [10] |

| Human Pancreas | Lorglumide (CCK-A Antagonist) | 8.1 nmol/L | Human |[10] |

Note: While rodent models robustly express functional CCKAR, studies on human pancreatic acinar cells suggest a very low level of receptor expression, with a lack of functional responses like enzyme secretion upon CCK stimulation.[11][12] The human pancreas appears to predominantly express CCK-B receptors.[10][13]

Intracellular Signaling Pathways

CCKAR is distinguished by its ability to couple with multiple, distinct families of heterotrimeric G proteins, making it a model for studying G protein selectivity and promiscuous coupling.[14] This promiscuity allows for the activation of a diverse array of downstream signaling cascades that regulate a complex suite of cellular functions.[4]

Gαq/11-PLC Pathway: The Canonical Route for Enzyme Secretion

The most well-characterized signaling pathway initiated by CCKAR activation is mediated by the Gq/11 family of G proteins.[4][15] This pathway is fundamentally important for stimulating digestive enzyme secretion.[16][17]

-

Activation : CCK binding induces a conformational change in the CCKAR, facilitating its interaction with Gαq/11.[18]

-

PLC Activation : The activated Gαq subunit stimulates Phospholipase C (PLC).[19][20]

-

Second Messenger Production : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15][16]

-

Calcium Mobilization : IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4][21] This results in a rapid increase in intracellular free Ca2+ concentration, which often manifests as oscillatory patterns at physiological agonist concentrations.[3]

-

PKC Activation : DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC) at the plasma membrane.[4][5]

Both the rise in intracellular Ca2+ and the activation of PKC are critical events that converge to trigger the fusion of zymogen granules with the apical plasma membrane, resulting in the exocytosis of digestive enzymes.[5][15]

Caption: CCKAR Multimodal Signaling in Pancreatic Acinar Cells.

Other G Protein-Coupled Pathways

Beyond the canonical Gαq pathway, CCKAR also couples to other G protein subtypes, activating parallel signaling cascades that are involved in functions other than secretion, such as protein synthesis, growth, and cytoskeletal dynamics.[4][14]

-

Gαs/cAMP Pathway : In some contexts, particularly at higher CCK concentrations, CCKAR can couple to Gαs, activating adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[22][23] The resulting activation of Protein Kinase A (PKA) is thought to modulate secretion and regulate protein synthesis and gene expression.[22]

-

Gα13/RhoA Pathway : CCKAR activation of Gα13 leads specifically to the activation of the small GTPase RhoA.[18] Rho family GTPases are critical regulators of the actin cytoskeleton, and their activation is involved in the morphological changes required for zymogen granule transport and exocytosis.[18]

-

Gαi Pathway : Evidence also suggests CCKAR coupling to inhibitory G proteins (Gαi), although the downstream effects in acinar cells are less clearly defined compared to other G protein families.[14]

-

MAPK and PI3K-mTOR Pathways : CCK activates all three major mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38) as well as the PI3K-Akt-mTOR pathway.[4][5] These pathways are generally not linked to immediate secretion but are crucial for long-term cellular regulation, including gene expression, cell growth, and the translational control of protein synthesis.[4][5]

Table 2: Functional Responses to CCK Stimulation in Rodent Pancreatic Acini

| Response | Agonist/Concentration | Key Signaling Pathway | Reference |

|---|---|---|---|

| Amylase Secretion (Maximal) | 100 pM CCK-8 | Gαq/11 -> PLC -> IP3/Ca2+ | [24][25] |

| Intracellular Ca2+ Mobilization | 10-100 pM CCK | Gαq/11 -> PLC -> IP3 | [3] |

| IP3 Accumulation | Submaximal CCK + GTP | Gαq/11 -> PLC | [24] |

| RhoA Activation | 1 nM CCK | Gα13 | [18] |

| Rac1 Activation | 1 nM CCK | Gα13 and Gαq | [18] |

| cAMP-dependent Protein Kinase Activation | pM to nM CCK | Gαs -> Adenylyl Cyclase |[22] |

Receptor Regulation: Desensitization and Internalization

Prolonged exposure to CCK leads to desensitization, a process that attenuates the cellular response despite the continued presence of the agonist. This is a critical feedback mechanism to prevent overstimulation.

-

Receptor Phosphorylation : A key early event in desensitization is the phosphorylation of serine residues in the third intracellular loop of the CCKAR.[26] This phosphorylation can uncouple the receptor from its associated G proteins.[26]

-

Internalization : In some cell systems, the phosphorylated receptor is internalized into intracellular compartments.[26] However, in native acinar cells, the receptor may remain on the cell surface after agonist occupation, with desensitization occurring through other uncoupling mechanisms.[26]

-

Post-Receptor Modifications : Desensitization can also involve alterations downstream of the receptor. Studies have shown that prolonged stimulation with CCK agonists can lead to decreased IP3 formation, resulting in an attenuated Ca2+ response, even when the IP3 receptor itself remains functional.[27]

Key Experimental Protocols

Studying CCKAR function requires robust methods for isolating acinar cells and measuring their physiological responses. The following are summarized protocols for core experimental procedures.

Isolation of Mouse Pancreatic Acinar Cells

This protocol allows for the rapid isolation of pancreatic acini, which are small clusters of 10-30 cells that retain their physiological architecture.[25][28][29]

-

Tissue Harvest : Euthanize a mouse and surgically remove the pancreas, placing it in ice-cold Hanks' Balanced Salt Solution (HBSS).[30]

-

Digestion : Mince the pancreas into small pieces (1-3 mm³).[30] Transfer the tissue to a sterile tube and perform enzymatic digestion using a solution containing collagenase (e.g., 0.75 mg/ml) in a shaking water bath at 37°C for approximately 15 minutes.[25][31]

-

Mechanical Dissociation : Stop the digestion by adding cold washing buffer. Mechanically disperse the tissue by gently pipetting up and down with progressively smaller pipette tips.[31]

-

Purification : Purify the acini from cellular debris and other cell types through low-speed centrifugation (e.g., 260 g for 1 minute).[31] The denser acini will form a pellet. Repeat this washing step three times.

-

Resuspension : Resuspend the final pellet in a complete culture medium (e.g., Waymouth's medium) and filter through a 100 µm cell strainer to remove larger clumps.[30] The isolated acini are now ready for culture or immediate use in functional assays.[28][32]

Amylase Secretion Assay

This assay provides a global measure of the secretory capacity of isolated pancreatic acini by quantifying the amount of amylase released into the incubation medium.[25]

Caption: Experimental Workflow for the Amylase Secretion Assay.

-

Preparation : Wash isolated acini twice in a suitable buffer (e.g., Krebs-Ringer-Bicarbonate-HEPES, KRBH) and resuspend.[25]

-

Incubation : Aliquot the acini suspension into tubes for each experimental condition (e.g., control, CCK-stimulated). Include a set of replicates to determine total cellular amylase content.[25]

-

Stimulation : Add the secretagogue (e.g., CCK at a final concentration of 50-100 pM for optimal secretion) to the appropriate tubes and incubate at 37°C for a defined period (e.g., 30 minutes).[25]

-

Separation : Pellet the acini by centrifugation.

-

Measurement : Collect the supernatant, which contains the secreted amylase. For the "total content" samples, lyse the cell pellet. Measure the amylase activity in all samples using a commercial colorimetric assay kit.

-

Analysis : Express the secreted amylase as a percentage of the total initial amylase content.

Intracellular Calcium Measurement ([Ca2+]i)

This method uses fluorescent Ca2+ indicators to visualize and quantify changes in intracellular calcium concentration in real-time following agonist stimulation.[33][34]

Caption: Experimental Workflow for Intracellular Calcium Imaging.

-

Dye Loading : Incubate isolated acini with a cell-permeant form of a Ca2+ indicator dye (e.g., Fura-2 AM) for 30-45 minutes at room temperature.[35]

-

Washing : Wash the cells to remove any dye that was not taken up.

-

Mounting : Place the dye-loaded acini in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.[34]

-

Perfusion and Baseline : Begin continuous perfusion with a physiological buffer and record the baseline fluorescence for several minutes.

-